N-{3-[(2-phenylacetyl)amino]phenyl}benzamide
Overview
Description
N-{3-[(2-phenylacetyl)amino]phenyl}benzamide, also known as NPTB, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. NPTB is a member of the benzamide family of compounds and has been shown to have promising effects in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-{3-[(2-phenylacetyl)amino]phenyl}benzamide involves the inhibition of various signaling pathways and enzymes that are involved in disease progression. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which ultimately leads to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit migration and invasion. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, and enhance neuronal survival. In infectious diseases, this compound has been shown to inhibit bacterial and viral growth by disrupting various cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[(2-phenylacetyl)amino]phenyl}benzamide in lab experiments is its specificity and selectivity for various disease targets. This compound has been shown to have minimal off-target effects, which makes it an ideal candidate for therapeutic applications. However, one of the limitations of using this compound in lab experiments is its low solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-{3-[(2-phenylacetyl)amino]phenyl}benzamide. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel formulations of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Finally, the development of this compound analogs with improved selectivity and efficacy could lead to the development of more potent therapeutic agents.
Synthesis Methods
The synthesis of N-{3-[(2-phenylacetyl)amino]phenyl}benzamide involves a multi-step process that includes the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This is then reacted with 3-aminophenylboronic acid to form the desired product, this compound.
Scientific Research Applications
N-{3-[(2-phenylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the growth of various bacterial and viral pathogens.
Properties
IUPAC Name |
N-[3-[(2-phenylacetyl)amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(14-16-8-3-1-4-9-16)22-18-12-7-13-19(15-18)23-21(25)17-10-5-2-6-11-17/h1-13,15H,14H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNOKGATLPPIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266252 | |
Record name | N-[3-(Benzoylamino)phenyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101266252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
423150-57-6 | |
Record name | N-[3-(Benzoylamino)phenyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423150-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Benzoylamino)phenyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101266252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.